molecular formula C13H24O2 B12642610 4-Hydroxy-2-tridecenal CAS No. 29343-62-2

4-Hydroxy-2-tridecenal

Cat. No.: B12642610
CAS No.: 29343-62-2
M. Wt: 212.33 g/mol
InChI Key: DGBZBBPKOWLZBA-PKNBQFBNSA-N
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Description

4-Hydroxy-2-tridecenal is an organic compound belonging to the class of aldehydes. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a tridecenal chain. This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-tridecenal typically involves the aldol condensation of appropriate aldehydes. One common method is the reaction between a long-chain aldehyde and a hydroxyl-containing aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the aldol product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-tridecenal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-tridecenal.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-hydroxy-2-tridecenol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxo-2-tridecenal

    Reduction: 4-hydroxy-2-tridecenol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-tridecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in cellular signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-tridecenal involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins, potentially altering their activity.

Comparison with Similar Compounds

4-Hydroxy-2-tridecenal can be compared with other similar compounds such as:

    4-Hydroxy-2-decenal: A shorter chain analog with similar chemical properties.

    4-Hydroxy-2-nonenal: Known for its role in oxidative stress and lipid peroxidation.

    4-Hydroxy-2-hexenal: Another analog with a shorter chain length and distinct biological activities.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity profiles.

Properties

CAS No.

29343-62-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(E)-4-hydroxytridec-2-enal

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11-13,15H,2-8,10H2,1H3/b11-9+

InChI Key

DGBZBBPKOWLZBA-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCCCCC(/C=C/C=O)O

Canonical SMILES

CCCCCCCCCC(C=CC=O)O

Origin of Product

United States

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